molecular formula C16H19ClN2O6S B7716994 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B7716994
M. Wt: 402.9 g/mol
InChI Key: WCTYDLXFXOHYFH-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a sulfamoyl group, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyethylamine under basic conditions to form the corresponding phenoxy intermediate.

    Sulfamoylation: The phenoxy intermediate is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.

    Acetamide formation: The final step involves the reaction of the sulfamoylated phenoxy intermediate with furan-2-ylmethylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the phenoxy intermediate can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide is unique due to its combination of a chloro-substituted phenoxy group, a sulfamoyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O6S/c1-23-8-6-19-26(21,22)13-4-5-15(14(17)9-13)25-11-16(20)18-10-12-3-2-7-24-12/h2-5,7,9,19H,6,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTYDLXFXOHYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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